molecular formula C10H21N3O2 B1670531 Diethylcarbamazine N-oxide CAS No. 34812-73-2

Diethylcarbamazine N-oxide

Cat. No.: B1670531
CAS No.: 34812-73-2
M. Wt: 215.29 g/mol
InChI Key: KAJAFGMERLXELG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethylcarbamazine N-oxide primarily targets microfilariae , which are the larval forms of certain parasitic worms .

Mode of Action

The compound’s mode of action involves sensitizing the microfilariae to phagocytosis . This means it makes the microfilariae more susceptible to being engulfed and destroyed by certain types of white blood cells in the immune system . One study showed that diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

This compound interferes with the cyclooxygenase and lipoxygenase pathways , reducing the production of thromboxane, prostacyclin, prostaglandin, and leukotrienes . It also appears to alter host arachidonic acid and nitric oxide metabolic pathways . These changes lead to the immobilization and sequestration of the microfilariae .

Pharmacokinetics

This compound is readily absorbed and widely distributed throughout all body compartments, except adipose tissue . It has a half-life of 8 hours . The peak plasma time is 1-2 hours, and the peak plasma concentration (for a 50 mg dose) is 80-200 ng/mL . The compound is metabolized to form this compound , and it is excreted in urine and feces .

Result of Action

The result of the compound’s action is the destruction of the microfilariae, leading to the treatment of certain filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori .

Action Environment

The action of this compound may be influenced by environmental factors such as the presence of inflammatory mediators . These mediators can increase the effects of both diethylcarbamazine and emodepside, suggesting that their effects will be additive . This suggests potential for diethylcarbamazine and emodepside in combination therapy for parasitic nematodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylcarbamazine N-oxide can be synthesized from diethylcarbamazine through an oxidation reaction. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert diethylcarbamazine to its N-oxide form .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation of diethylcarbamazine using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diethylcarbamazine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: It can be reduced back to diethylcarbamazine under reducing conditions.

    Substitution: N-oxide functional group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Diethylcarbamazine N-oxide has several applications in scientific research:

Comparison with Similar Compounds

    Diethylcarbamazine: The parent compound, primarily used for treating filarial infections.

    Ivermectin: Another anthelmintic drug used for similar indications but with a different mechanism of action.

    Albendazole: A broad-spectrum anthelmintic with different chemical structure and mechanism.

Uniqueness: Diethylcarbamazine N-oxide is unique due to its specific role as a metabolite of diethylcarbamazine and its retained antifilarial activity. Unlike ivermectin and albendazole, which have broader applications, this compound is specifically studied for its pharmacokinetic properties and targeted antifilarial effects .

Properties

IUPAC Name

N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJAFGMERLXELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188353
Record name Diethylcarbamazine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34812-73-2
Record name 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34812-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylcarbamazine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034812732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylcarbamazine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLCARBAMAZINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7423SR3XWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylcarbamazine N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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